molecular formula C23H18N2O B13101827 (E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one

(E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one

Cat. No.: B13101827
M. Wt: 338.4 g/mol
InChI Key: RORSUTMLZHKZLV-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a diphenylvinyl group. The compound’s structure imparts specific chemical properties that make it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Diphenylvinyl Group: The diphenylvinyl group can be introduced via a Heck reaction, where a suitable halogenated quinazolinone derivative reacts with a styrene derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with carboxylic acid or ketone groups, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

(E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(1H)-one: Lacks the diphenylvinyl group, resulting in different chemical properties and biological activities.

    4(3H)-Quinazolinone: A simpler structure with a broader range of chemical reactivity.

    1-Methylquinazolin-4(1H)-one: Similar core structure but without the diphenylvinyl substitution.

Uniqueness

(E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

2-[(E)-1,2-diphenylethenyl]-1-methylquinazolin-4-one

InChI

InChI=1S/C23H18N2O/c1-25-21-15-9-8-14-19(21)23(26)24-22(25)20(18-12-6-3-7-13-18)16-17-10-4-2-5-11-17/h2-16H,1H3/b20-16+

InChI Key

RORSUTMLZHKZLV-CAPFRKAQSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=O)N=C1/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N=C1C(=CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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